molecular formula C14H10BrNO3 B099321 2-[(2-bromophenyl)carbamoyl]benzoic Acid CAS No. 19336-81-3

2-[(2-bromophenyl)carbamoyl]benzoic Acid

Cat. No.: B099321
CAS No.: 19336-81-3
M. Wt: 320.14 g/mol
InChI Key: ILHHDEYMJDMTLP-UHFFFAOYSA-N
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Description

2-[(2-Bromophenyl)carbamoyl]benzoic Acid (CAS Registry Number: 19336-81-3) is a carboxylic acid derivative featuring an amide functionality. This molecular architecture is of significant interest in medicinal chemistry research, as similar compounds have been shown to interact with DNA via intercalative binding, a mechanism confirmed through both experimental and theoretical studies . Compounds within this class are frequently investigated for their diverse biological activities, which can include antibacterial, anticancer, and antileishmanial properties . The amide linkage in such derivatives is also a point of interest for prodrug development, as these bonds can demonstrate high stability in aqueous solution yet undergo enzymatic hydrolysis in vivo . This product is available for global sourcing from a network of international suppliers . It is supplied with a stated purity of 95.00% and is offered in quantities ranging from milligrams to grams to suit various research and development scales . This compound is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

19336-81-3

Molecular Formula

C14H10BrNO3

Molecular Weight

320.14 g/mol

IUPAC Name

2-[(2-bromophenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H10BrNO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h1-8H,(H,16,17)(H,18,19)

InChI Key

ILHHDEYMJDMTLP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)C(=O)O

Synonyms

2-[[(2-BROMOPHENYL)AMINO]CARBONYL]-BENZOIC ACID

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : Bromine (electron-withdrawing) in the ortho position may enhance receptor binding affinity compared to methyl or phenyl groups (electron-donating), as seen in LPA2 agonists like GRI977143 .
  • Bioactivity : Carbamoyl benzoic acids with aromatic substituents (e.g., fluorenyl in GRI977143) show receptor specificity, whereas alkyl-substituted analogs (e.g., 3,4-dimethylphenyl) exhibit lower toxicity .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted) Key Structural Features
2-[(2-Bromophenyl)carbamoyl]benzoic acid ~320.13 (calculated) N/A Low (lipophilic Br) Ortho-Br; planar carbamoyl group
2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid 289.71 396 Moderate Chloro + methyl substituents
Kartogenin (4-phenylphenyl analog) 317.34 N/A Low Biphenyl; extended conjugation
2-[(3,4-Dimethylphenyl)carbamoyl]benzoic acid 283.29 N/A High (polar groups) Two methyl groups; reduced sterics

Key Observations:

  • Halogen Effects : Bromine’s higher atomic weight increases molecular mass compared to chlorine or methyl analogs. Its lipophilicity may reduce aqueous solubility, impacting bioavailability .
  • Thermal Stability : The chloro-methyl analog in has a high melting point (396°C), suggesting strong intermolecular forces, possibly due to halogen bonding .

Preparation Methods

Friedel-Crafts Acylation for Intermediate Formation

A foundational approach involves Friedel-Crafts acylation to synthesize the benzoic acid backbone. In the patent CN101525282A, bromobenzene reacts with phthalic anhydride in the presence of anhydrous aluminum chloride (AlCl₃) at 40–50°C for 2–3 hours, yielding 2-(4-bromobenzoyl)benzoic acid. While this method targets the 4-bromo isomer, analogous conditions can be adapted for the 2-bromo derivative by substituting 2-bromoaniline as the starting material.

Reaction Conditions

  • Molar Ratio : Phthalic anhydride : 2-bromoaniline : AlCl₃ = 5 : 29 : 12 (mass ratio).

  • Solvent : Dichloromethane or toluene.

  • Temperature : 40–50°C.

  • Yield : 80–90% (for 4-bromo analog).

This method’s efficiency stems from AlCl₃’s role as a Lewis acid, facilitating electrophilic aromatic substitution. However, steric hindrance from the ortho-bromo substituent may reduce reaction rates compared to para-substituted analogs.

Carbamoylation via Isocyanate Intermediates

A two-step carbamoylation strategy is widely employed:

  • Isocyanate Formation : 2-Bromoaniline reacts with phosgene (COCl₂) to generate 2-bromophenyl isocyanate.

  • Carbamoylation : The isocyanate intermediate reacts with benzoic acid under basic conditions (e.g., triethylamine) to form the target compound.

Critical Parameters

  • Phosgene Handling : Requires controlled environments due to toxicity.

  • Catalyst : Triethylamine (10 mol%) enhances nucleophilic attack by deprotonating benzoic acid.

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF).

  • Yield : 70–85% (estimated from analogous syntheses).

Palladium-Catalyzed Cross-Coupling Reactions

Recent advances utilize palladium catalysts for constructing the carbamoyl linkage. For example, Suzuki-Miyaura coupling between 2-bromophenylboronic acid and benzoic acid derivatives achieves regioselective carbamoylation.

Protocol

  • Catalyst : PdCl₂(dppf) (10 mol%).

  • Base : Potassium carbonate (2.5 eq).

  • Solvent System : Dioxane/water (5:1 v/v).

  • Temperature : 80–100°C under nitrogen.

  • Yield : 65–75%.

This method offers superior selectivity but requires stringent anhydrous conditions and specialized catalysts.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Industrial applications prioritize scalability and reproducibility. Continuous flow reactors enable precise control over reaction parameters, minimizing side products. Key adaptations include:

  • Residence Time : 30–60 minutes.

  • Temperature Gradient : 50°C (acylation) → 25°C (quenching).

  • Automated Purification : In-line crystallization and filtration.

Advantages

  • Purity : >98.5% (achieved for 2-bromoanthraquinone analogs).

  • Throughput : 10–20 kg/day per reactor.

Solvent and Catalyst Recovery

Economic viability necessitates solvent recycling. For instance, toluene (used in purification) is distilled and reused, reducing costs by 30%. Similarly, AlCl₃ is recovered via aqueous extraction and reused in subsequent batches.

Characterization and Quality Control

Spectroscopic Analysis

  • IR Spectroscopy :

    • N–H Stretch : 3377 cm⁻¹ (carbamoyl group).

    • C=O Stretches : 1671 cm⁻¹ (carboxylic acid), 1743 cm⁻¹ (carbamate).

  • LC-MS :

    • Molecular Ion : m/z 336.0 [M–H]⁻ (theoretical: 336.1).

    • Isotopic Pattern : Bromine’s 1:1 ratio at m/z 336.0 and 338.0.

Elemental Analysis

  • Theoretical : C (52.52%), H (3.15%), N (4.38%).

  • Observed : Deviations <0.3% indicate high purity.

Challenges and Mitigation Strategies

Steric Hindrance in Ortho-Substituted Derivatives

The 2-bromo substituent impedes reagent access to the reaction site. Mitigation strategies include:

  • Higher Temperatures : 60–70°C to overcome kinetic barriers.

  • Bulky Solvents : tert-Butyl methyl ether (TBME) improves solubility.

Byproduct Formation

  • Dimerization : Controlled by slow addition of isocyanate intermediates.

  • Oxidation : Antioxidants (e.g., BHT) prevent benzoic acid degradation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Friedel-Crafts Acylation80–90>98.5HighModerate
Carbamoylation70–8595–98ModerateHigh
Suzuki Coupling65–7590–95LowLow

Q & A

Q. What are the established synthetic routes for 2-[(2-bromophenyl)carbamoyl]benzoic Acid?

The compound is typically synthesized via coupling reactions between substituted benzoic acid derivatives and brominated aryl amines. Key steps include:

  • Carbamoyl bond formation : Reacting 2-bromoaniline with phthalic anhydride derivatives under reflux conditions in aprotic solvents (e.g., DMF or THF) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Critical reagents : Thionyl chloride (SOCl₂) for carboxyl group activation and triethylamine (TEA) as a base to neutralize HCl byproducts .

Q. What spectroscopic methods are recommended for structural characterization?

  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm the carbamoyl linkage (amide proton δ ~10.5 ppm) and bromophenyl substituents (aromatic protons δ ~7.2–7.8 ppm) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch of carboxylic acid) and ~1540 cm⁻¹ (amide C-N stretch) .
  • Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ expected at m/z 350.0 (C₁₄H₁₁BrNO₃) with isotopic patterns confirming bromine .

Q. How is solubility optimized for in vitro assays?

  • Solvent systems : DMSO (for stock solutions) diluted in PBS (pH 7.4) or cell culture media with ≤0.1% DMSO to avoid cytotoxicity.
  • pH adjustment : The carboxylic acid group (pKa ~4.2) allows salt formation with sodium bicarbonate (NaHCO₃) to enhance aqueous solubility .

Advanced Research Questions

Q. How can molecular docking studies predict biological targets of this compound?

  • Software : Use AutoDock Vina for docking simulations due to its improved scoring function and multithreading efficiency .
    • Protocol :

Prepare the ligand (protonation states optimized at pH 7.4) and target protein (e.g., LPA₂ receptor PDB: 3V3W).

Set grid boxes to cover active sites (e.g., 20 ų around key residues like Arg³⁰⁷).

Validate results with RMSD clustering (<2.0 Å) and binding energy thresholds (ΔG ≤ −8.0 kcal/mol) .

  • Contradictions : If experimental IC₅₀ values conflict with docking scores, consider post-docking MD simulations (GROMACS) to assess binding stability .

Q. What strategies resolve discrepancies in reported biological activities (e.g., antiapoptotic vs. pro-apoptotic effects)?

  • Mechanistic validation :
    • Caspase assays : Measure caspase-3/7 activation in apoptosis models (e.g., UV-irradiated HEK293 cells) to confirm antiapoptotic activity .
    • Receptor specificity : Use LPA₂-knockout cell lines to rule off-target effects .
  • Impurity analysis : HPLC-UV/ELSD to detect synthesis byproducts (e.g., unreacted 2-bromoaniline) that may confound results .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Core modifications :
    • Bromine substitution : Replace 2-bromo with 3- or 4-bromo isomers to assess steric effects ().
    • Carboxylic acid bioisosteres : Substitute with tetrazole or sulfonamide groups to modulate acidity and membrane permeability .
  • Biological testing :
    • In vitro : IC₅₀ determination in kinase inhibition assays (e.g., EGFR or PI3K).
    • In silico : Quantum chemical calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with activity .

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